molecular formula C9H11ClO2 B8587638 alpha-Chloromethyl-2-methoxybenzylalcohol

alpha-Chloromethyl-2-methoxybenzylalcohol

Cat. No. B8587638
M. Wt: 186.63 g/mol
InChI Key: IVQDEIRUOFEMAS-UHFFFAOYSA-N
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Patent
US04131686

Procedure details

1.7 g of 2-methoxy-α-chloroacetophenone are dissolved in 30 ml of dioxane, and 12 ml of water are added thereto. 600 mg of sodium borohydride are added gradually to the solution at 10° to 20° C. Then, the mixture is treated in the same manner as described in Example 2-(1). 1.4 g of α-chloromethyl-2-methoxybenzylalcohol are obtained as a crude oil.
Name
2-methoxy-α-chloroacetophenone
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[CH:3]([Cl:12])[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].O.[BH4-].[Na+].[O:16]1CCOC[CH2:17]1>>[Cl:12][CH2:3][CH:4]([OH:5])[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=1[O:16][CH3:17] |f:2.3|

Inputs

Step One
Name
2-methoxy-α-chloroacetophenone
Quantity
1.7 g
Type
reactant
Smiles
COC(C(=O)C1=CC=CC=C1)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
600 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then, the mixture is treated in the same manner

Outcomes

Product
Name
Type
product
Smiles
ClCC(C1=C(C=CC=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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